4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(10-5-11-29(26,27)16-8-2-1-3-9-16)21-19-20-17(13-28-19)14-6-4-7-15(12-14)22(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBBAHTJRGVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, with a focus on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products depending on the extent of the reaction .
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the nitrophenyl and thiazole groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazol Ring
a) N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Replaces the benzenesulfonyl-butanamide moiety with a phenoxybenzamide group.
- Activity : Exhibited 129.23% efficacy in plant growth modulation (p < 0.05), suggesting superior activity compared to the target compound in specific assays .
- Key Difference : The absence of a sulfonyl group may reduce metabolic stability but improve solubility.
b) 3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-Morpholinomethyl-1,3-Thiazol-2-yl]Benzenesulfonamide (Compound 68)
- Structure: Adds a morpholinomethyl group at the 5-position of the thiazol ring.
- Activity : Showed 64% inhibition of kynurenine pathway enzymes, outperforming analogs with piperidine (24%) or pyrrolidine (9%) substituents .
- Key Difference : The morpholine oxygen enhances hydrogen-bonding capacity, likely contributing to higher potency compared to the target compound’s simpler thiazol substitution.
c) 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Substitutes benzenesulfonyl with diethylsulfamoyl and replaces 3-nitrophenyl with 4-nitrophenyl .
- Activity: No direct efficacy data, but the para-nitro group may alter electronic interactions compared to the target’s meta-nitro configuration .
Modifications to the Sulfonyl/Sulfamoyl Group
a) 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide
- Structure : Introduces a methyl group on the sulfonamide nitrogen and a 4-methylphenyl substituent.
b) 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-Thiazol-2-yl)Butanamide
Physicochemical Properties
Biological Activity
4-(Benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to a butanamide chain, with a 3-nitrophenyl and thiazole moiety, contributing to its unique chemical properties. The molecular formula is CHNOS, and it has a molar mass of approximately 364.39 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Derivative : The initial step involves the reaction of 3-nitroaniline with thiazole derivatives.
- Sulfonation Reaction : The thiazole derivative is then sulfonated using benzenesulfonyl chloride in the presence of a base like pyridine.
- Amidation : Finally, the butanamide group is introduced through an amidation reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : The thiazole and nitrophenyl groups are known for their roles in antimicrobial activity, potentially disrupting microbial cell membranes.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models by reducing cytokine levels and inflammatory markers .
- Antimicrobial Properties : In vitro tests revealed that the compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL .
Data Table of Biological Activities
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the sulfonamide and thiazole groups can enhance biological activity. For instance, increasing lipophilicity has been correlated with improved membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
